molecular formula C21H20N2O3S B2927096 N,4,5-trimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide CAS No. 896300-07-5

N,4,5-trimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide

Cat. No. B2927096
CAS RN: 896300-07-5
M. Wt: 380.46
InChI Key: XIYGSJMXRRHZEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include lithiation and bromination . Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been identified to possess significant anticancer properties . They are actively researched for their ability to inhibit the growth of cancer cells. The structural framework of thiophene is often incorporated into molecules designed to target specific pathways involved in cancer cell proliferation .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are pivotal in the development of organic semiconductors . These compounds are used due to their excellent electrical conductivity and are essential in creating advanced electronic devices .

Pharmaceutical Applications: Anti-inflammatory Drugs

The anti-inflammatory potential of thiophene compounds is well-documented. They are used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from inflammation and pain .

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial activity , making them valuable in the search for new antibiotics. Their ability to disrupt microbial cell processes is a key area of research, particularly in the face of rising antibiotic resistance .

Corrosion Inhibition

In industrial chemistry, these compounds serve as corrosion inhibitors . Their application extends the life of metals by protecting them from corrosive environments, which is crucial in maintaining infrastructure and machinery .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are integral in the fabrication of OLEDs. Their luminescent properties are exploited to produce displays with high color quality and brightness .

Anesthetics

Specific thiophene derivatives are utilized as anesthetics . For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe due to its effectiveness as a voltage-gated sodium channel blocker .

Anti-Atherosclerotic Agents

Research has also explored the use of thiophene derivatives as anti-atherosclerotic agents . These compounds may play a role in preventing the development of atherosclerosis, a condition characterized by the hardening of arteries .

properties

IUPAC Name

N,4,5-trimethyl-2-[(2-phenoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13-14(2)27-21(18(13)20(25)22-3)23-19(24)16-11-7-8-12-17(16)26-15-9-5-4-6-10-15/h4-12H,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYGSJMXRRHZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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